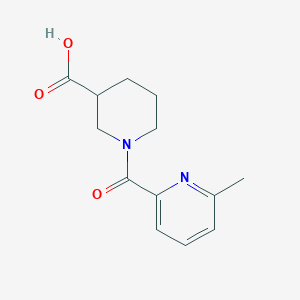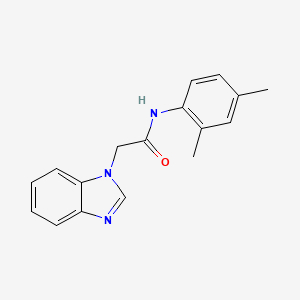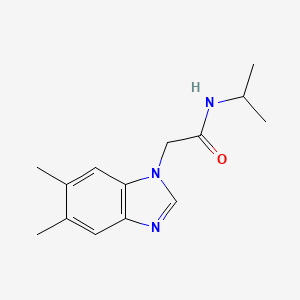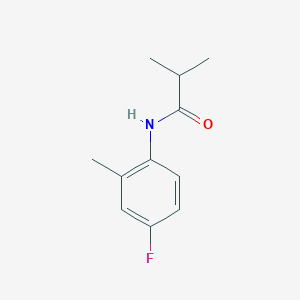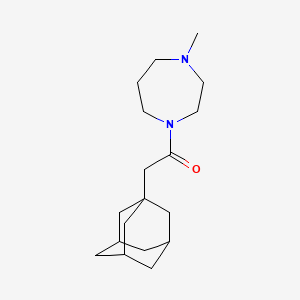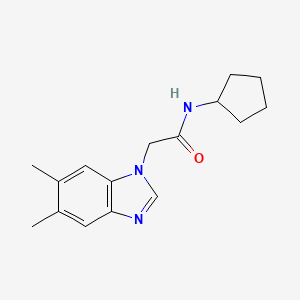
Azocan-1-yl(pyrazin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azocan-1-yl(pyrazin-2-yl)methanone, also known as APMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. APMA belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) in their molecular structure. The synthesis of APMA involves the reaction of pyrazine-2-carboxylic acid with 1-aminocyclohexanecarbonitrile, followed by reduction and acylation steps. APMA has been found to exhibit interesting biochemical and physiological effects, making it a promising tool for various laboratory experiments.
作用机制
Azocan-1-yl(pyrazin-2-yl)methanone acts as a prodrug, meaning that it is converted into its active form upon reaction with a specific enzyme. In the case of MMP-2, Azocan-1-yl(pyrazin-2-yl)methanone is cleaved by the enzyme to yield a highly reactive intermediate that can then react with other substrates. This mechanism allows for the selective activation of MMP-2 in vitro, which is important for studying its role in various biological processes.
Biochemical and Physiological Effects:
Azocan-1-yl(pyrazin-2-yl)methanone has been found to exhibit interesting biochemical and physiological effects. For example, Azocan-1-yl(pyrazin-2-yl)methanone has been shown to induce apoptosis (programmed cell death) in cancer cells by activating MMP-2. Azocan-1-yl(pyrazin-2-yl)methanone has also been found to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism and is a target for the treatment of type 2 diabetes.
实验室实验的优点和局限性
One of the main advantages of using Azocan-1-yl(pyrazin-2-yl)methanone in laboratory experiments is its selectivity for MMP-2. This allows for the specific activation of MMP-2 in vitro, which is important for studying its role in various biological processes. However, one limitation of using Azocan-1-yl(pyrazin-2-yl)methanone is its potential toxicity. Azocan-1-yl(pyrazin-2-yl)methanone has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of Azocan-1-yl(pyrazin-2-yl)methanone. One potential direction is the development of new prodrugs based on the structure of Azocan-1-yl(pyrazin-2-yl)methanone. These prodrugs could be designed to selectively activate other enzymes, allowing for the study of their role in various biological processes. Another direction is the investigation of the potential therapeutic applications of Azocan-1-yl(pyrazin-2-yl)methanone and its derivatives. For example, Azocan-1-yl(pyrazin-2-yl)methanone has been found to exhibit anticancer activity, and further research could lead to the development of new cancer treatments based on this compound.
合成方法
The synthesis of Azocan-1-yl(pyrazin-2-yl)methanone involves several steps. First, pyrazine-2-carboxylic acid is reacted with 1-aminocyclohexanecarbonitrile in the presence of a suitable catalyst, such as triethylamine, to yield an intermediate product. This intermediate is then reduced using a reducing agent, such as sodium borohydride, to obtain the corresponding amine. Finally, the amine is acylated using an acylating agent, such as acetic anhydride, to yield Azocan-1-yl(pyrazin-2-yl)methanone. The overall yield of this synthesis method is around 30%.
科学研究应用
Azocan-1-yl(pyrazin-2-yl)methanone has been extensively studied for its potential applications in scientific research. One of the main uses of Azocan-1-yl(pyrazin-2-yl)methanone is in the study of enzyme kinetics. Azocan-1-yl(pyrazin-2-yl)methanone is a commonly used substrate for the enzyme matrix metalloproteinase-2 (MMP-2), which plays a crucial role in tissue remodeling and cancer metastasis. Azocan-1-yl(pyrazin-2-yl)methanone is also used as a tool for investigating the structure and function of other enzymes, such as the protease trypsin.
属性
IUPAC Name |
azocan-1-yl(pyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(11-10-13-6-7-14-11)15-8-4-2-1-3-5-9-15/h6-7,10H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCSUROOXMEWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl(pyrazin-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

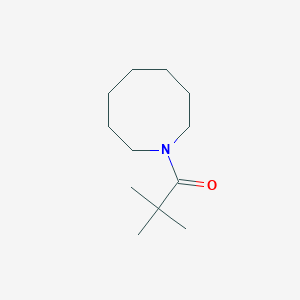
![N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B7460447.png)
![2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7460453.png)
![Acetamide, N-[(2-fluorophenyl)methyl]-](/img/structure/B7460457.png)
![N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7460461.png)
![N-[(2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7460463.png)
